molecular formula C6H6F3N3O2 B13259336 5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid

5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13259336
M. Wt: 209.13 g/mol
InChI Key: MBHQQXIJRAWHBX-UHFFFAOYSA-N
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Description

5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) ions. The reaction conditions usually involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
  • 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
  • 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring structure, which imparts distinct chemical properties compared to similar pyrazole derivatives. The presence of the trifluoroethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

5-methyl-1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C6H6F3N3O2/c1-3-4(5(13)14)10-11-12(3)2-6(7,8)9/h2H2,1H3,(H,13,14)

InChI Key

MBHQQXIJRAWHBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC(F)(F)F)C(=O)O

Origin of Product

United States

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